1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that features a thiophene ring, which is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of a thiophene derivative with an appropriate urea derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the urea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the urea group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the urea moiety.
Scientific Research Applications
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxy group instead of a methoxy group.
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxypropyl)urea: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(2-methoxyethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-15-5-4-12-11(14)13-7-10(16-2)9-3-6-17-8-9/h3,6,8,10H,4-5,7H2,1-2H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXGTGBADXYQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CSC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.